3-(Oxolan-3-yl)piperidine hydrochloride
Overview
Description
3-(Oxolan-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is also known by its IUPAC name, 3-tetrahydro-3-furanylpiperidine hydrochloride . This compound is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 3-(Oxolan-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium and rhodium catalysts for hydrogenation reactions . The process combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often employ similar catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
3-(Oxolan-3-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-(Oxolan-3-yl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is no exception. It is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to a range of physiological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-(Oxolan-3-yl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: A basic structure used in the synthesis of various pharmaceuticals.
Spiropiperidines: Known for their unique structural features and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(oxolan-3-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVTPFSSXGBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCOC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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